5-methyl-N-pentyl-3-phenyl-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-pentyl-3-phenyl-1,2-oxazole-4-carboxamide is a chemical compound with the molecular formula C16H20N2O2 and a molecular weight of 272.34 g/mol . It belongs to the class of isoxazolecarboxamides, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 5-methyl-N-pentyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-phenylisoxazole-3-carboxylate with hydrazine hydrate in refluxing methanol to yield 5-phenylisoxazole-3-carbohydrazide . This intermediate can then be further reacted with pentylamine under suitable conditions to form the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-methyl-N-pentyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isoxazole ring can be functionalized with different substituents.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
5-methyl-N-pentyl-3-phenyl-1,2-oxazole-4-carboxamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-methyl-N-pentyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
5-methyl-N-pentyl-3-phenyl-1,2-oxazole-4-carboxamide can be compared with other isoxazolecarboxamide derivatives, such as:
5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide: This compound has a similar structure but with a trifluoromethyl group, which may impart different biological activities.
5-methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid: This compound lacks the pentylamine moiety, which may affect its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H20N2O2 |
---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
5-methyl-N-pentyl-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C16H20N2O2/c1-3-4-8-11-17-16(19)14-12(2)20-18-15(14)13-9-6-5-7-10-13/h5-7,9-10H,3-4,8,11H2,1-2H3,(H,17,19) |
InChI Key |
UZPRXBHOQRHXNG-UHFFFAOYSA-N |
SMILES |
CCCCCNC(=O)C1=C(ON=C1C2=CC=CC=C2)C |
Canonical SMILES |
CCCCCNC(=O)C1=C(ON=C1C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.